![molecular formula C24H52N+ B1222370 Tetrahexylammonium CAS No. 20256-54-6](/img/structure/B1222370.png)
Tetrahexylammonium
Overview
Description
Tetrahexylammonium is a quaternary ammonium salt . It is mainly used as an electrolyte . The linear formula of Tetrahexylammonium is [CH3(CH2)5]4N .
Molecular Structure Analysis
The molecular formula of Tetrahexylammonium is CHN . The average mass is 354.676 Da and the monoisotopic mass is 354.409424 Da .Physical And Chemical Properties Analysis
Tetrahexylammonium bromide is a solid substance with an off-white appearance and is odorless . It has a melting point range of 98 - 100 °C .Scientific Research Applications
Oxidation Reagent
Tetrahexylammonium has been identified as an effective compound in the synthesis and characterization of new oxidation reagents. For example, Tetrahexylammonium chlorochromate (THACC) shows advantages in terms of the amount of oxidant required, short reaction times, and high yields, making it suitable for oxidizing primary and secondary alcohols to corresponding carbonyl compounds (Koohestani et al., 2008).
Gas Chromatography
In the field of gas chromatography, tetrahexylammonium and its salts demonstrate significant utility. Their use as high-temperature polar stationary phases for packed and open-tubular column gas chromatography has been evaluated, showing strong, selective dipole interactions and high column efficiencies (Dhanesar et al., 1985).
Interaction Studies in Aqueous Solutions
Research on the interaction of tetrahexylammonium salts with hydrophilic substances like formamide and carbamide in aqueous solutions provides insights into the solvation and interaction mechanisms of these compounds. This includes studies on their enthalpies of solution and electrolyte-amide interactions (Batov, 2009).
Ion-Selective Electrodes
Tetrahexylammonium has applications in the development of ion-selective electrodes. These electrodes exhibit a near-Nernstian response to ions like hexylammonium, making them valuable in analytical chemistry (Katsu et al., 1997).
Photoreceptor Research
In biological research, tetrahexylammonium compounds have been used to probe the structure of cation channels in rod and cone photoreceptors. This research contributes to a deeper understanding of the biophysical properties of these channels (Stotz & Haynes, 1996).
Wastewater Treatment
Tetrahexylammonium-based ionic liquids have shown promising results in treating wastewater. They are effective in reducing concentrations of pollutants like phenols and thiols to below detection limits, thus aiding in environmental protection (Sabri et al., 2018).
Extraction and Purification Technologies
The use of tetrahexylammonium in extraction and purification processes, such as the extraction of gold and platinum, demonstrates its versatility in various industrial applications (Boudesocque et al., 2019).
Clathrate Hydrate Crystal-Growth Inhibitors
Tetrahexylammonium compounds like tetraisohexylammonium bromide have been studied for their role as powerful clathrate hydrate crystal-growth inhibitors. These compounds are crucial in controlling the formation of hydrates in various industrial processes (Kelland & Thompson, 2012).
Food Dye Extraction
Its application extends to the food industry, where it is used in the extraction and determination of synthetic food dyes, showcasing its utility in ensuring food safety and quality (Smirnova et al., 2020).
Catalysis
Tetrahexylammonium salts are used in various catalytic processes, such as the synthesis of aminopyrazolo[3,4-d]-pyrimidines and the oxyfunctionalization of organic compounds. Their effectiveness in these reactions highlights their importance in chemical synthesis (Bamoharram, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tetrahexylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-24H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIFFPXSSXFQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16436-29-6 (benzoate), 2138-24-1 (iodide), 32503-34-7 (sulfate (1:1)), 4328-13-6 (bromide), 4656-81-9 (perchlorate), 5922-92-9 (chloride) | |
Record name | Tetrahexylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020256546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90863368 | |
Record name | N,N,N-Trihexylhexan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahexylammonium | |
CAS RN |
20256-54-6 | |
Record name | Tetrahexylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020256546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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